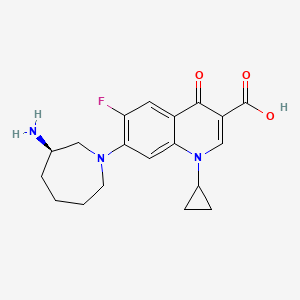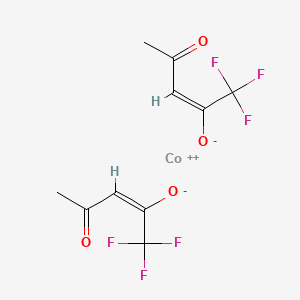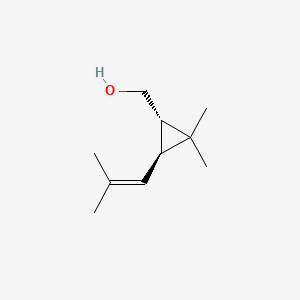
21-乙酰-6β-氟三甲基醋酸醋尼酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-Acetyl-6β-fluorotriamcinolone Acetonide (21-FTA) is a chemical compound that belongs to a class of corticosteroids known as fluorinated triamcinolones. It is a synthetic derivative of the naturally occurring corticosteroid triamcinolone acetonide and is used in a variety of scientific research applications. 21-FTA has been found to have a wide range of biochemical and physiological effects that make it a valuable tool in the laboratory.
科学研究应用
炎症性血管生成的抑制
负载三甲基醋酸醋尼酯的聚氨酯植入物(TA PU植入物)已被开发用于不同病理的局部治疗,包括关节炎、眼部和神经炎症疾病 {svg_1}. 在实验动物模型中,从 PU 植入物中释放的 TA 有效地抑制了海绵盘诱导的炎症性血管生成 {svg_2}.
关节炎的治疗
TA PU 植入物已显示出对关节炎的局部治疗具有潜力 {svg_3}. 这些植入物中三甲基醋酸醋尼酯的控释可以帮助控制与关节炎相关的炎症和疼痛 {svg_4}.
眼部疾病的治疗
涉及炎症的眼部疾病可以使用 TA PU 植入物进行治疗 {svg_5}. 药物的控释可以帮助控制炎症并防止眼部进一步损伤 {svg_6}.
神经炎症疾病的治疗
神经炎症疾病也可以在 TA PU 植入物的帮助下得到控制 {svg_7}. 三甲基醋酸醋尼酯的控释可以帮助减轻神经系统的炎症 {svg_8}.
对间充质干细胞 (MSC) 的影响
已发现三甲基醋酸醋尼酯对人骨髓来源的 MSCs 生存力有影响 {svg_9}. 它诱导凋亡并促进脂肪生成,同时损害 MSCs 的软骨生成 {svg_10}. 这可能对各种组织的愈合过程产生影响 {svg_11}.
炎症反应的调节
RNA 测序表明三甲基醋酸醋尼酯调节了 MSCs 的炎症反应 {svg_12}. 这可能会影响免疫环境,其中炎症期是自然愈合过程的生理部分 {svg_13}.
作用机制
Target of Action
21-Acetyl-6β-fluorotriamcinolone Acetonide is a derivative of Triamcinolone . Triamcinolone is a glucocorticoid used to treat a wide variety of inflammatory conditions of organ systems and tissues . The primary targets of this compound are the glucocorticoid receptors in the body .
Mode of Action
The compound interacts with its targets, the glucocorticoid receptors, and induces anti-inflammatory effects . It does this by binding to the glucocorticoid receptors, which leads to changes in gene expression and a decrease in the production of inflammatory mediators .
Biochemical Pathways
As a glucocorticoid, it is likely to affect pathways related to inflammation and immune response .
Pharmacokinetics
It is known that glucocorticoids like triamcinolone are metabolized in the liver and excreted in urine and feces .
Result of Action
The molecular and cellular effects of 21-Acetyl-6β-fluorotriamcinolone Acetonide’s action are primarily anti-inflammatory. By binding to glucocorticoid receptors, it reduces the production of inflammatory mediators, leading to a decrease in inflammation and immune response .
生化分析
Biochemical Properties
21-Acetyl-6β-fluorotriamcinolone Acetonide plays a significant role in biochemical reactions, primarily due to its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the transcription of glucocorticoid-responsive genes, leading to a wide range of biological effects. The compound interacts with various enzymes, proteins, and other biomolecules, including nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), which are crucial in inflammatory and immune responses . These interactions result in the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins.
Cellular Effects
The effects of 21-Acetyl-6β-fluorotriamcinolone Acetonide on cells are profound and varied. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as macrophages and lymphocytes, the compound suppresses the production of inflammatory mediators like interleukins and tumor necrosis factor-alpha (TNF-α) . In epithelial cells, it enhances the expression of anti-inflammatory proteins and reduces the expression of enzymes involved in the inflammatory process. Additionally, 21-Acetyl-6β-fluorotriamcinolone Acetonide affects cellular metabolism by altering glucose and lipid metabolism pathways.
Molecular Mechanism
At the molecular level, 21-Acetyl-6β-fluorotriamcinolone Acetonide exerts its effects through several mechanisms. It binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. This complex then binds to glucocorticoid response elements (GREs) in the DNA, regulating the transcription of target genes. The compound also inhibits the activity of transcription factors such as NF-κB and AP-1, which are involved in the expression of pro-inflammatory genes . Furthermore, 21-Acetyl-6β-fluorotriamcinolone Acetonide can modulate the activity of various kinases and phosphatases, influencing cell signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 21-Acetyl-6β-fluorotriamcinolone Acetonide change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation . Short-term exposure to the compound results in rapid anti-inflammatory effects, while long-term exposure can lead to changes in cellular function, such as altered gene expression and metabolic shifts. In vitro studies have shown that the compound maintains its efficacy over several days, but its potency may decrease with extended storage or exposure to light and heat.
Dosage Effects in Animal Models
The effects of 21-Acetyl-6β-fluorotriamcinolone Acetonide vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and modulates immune responses without significant adverse effects . At higher doses, it can cause toxic effects, including immunosuppression, adrenal suppression, and metabolic disturbances. Threshold effects are observed, where a minimal effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to toxicity.
Metabolic Pathways
21-Acetyl-6β-fluorotriamcinolone Acetonide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes hydroxylation and reduction reactions, leading to the formation of inactive metabolites that are excreted via the kidneys. The interaction with these enzymes can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the organism.
Transport and Distribution
The transport and distribution of 21-Acetyl-6β-fluorotriamcinolone Acetonide within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by passive diffusion and active transport mechanisms. Once inside the cells, it binds to glucocorticoid receptors and is distributed to various cellular compartments. The localization and accumulation of the compound can affect its activity and efficacy.
Subcellular Localization
21-Acetyl-6β-fluorotriamcinolone Acetonide is primarily localized in the cytoplasm and nucleus of cells. It is directed to these compartments by targeting signals and post-translational modifications . In the cytoplasm, the compound binds to glucocorticoid receptors, and the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene expression. The subcellular localization is crucial for the compound’s activity and function.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 21-Acetyl-6β-fluorotriamcinolone Acetonide involves the acetylation of 6β-fluorotriamcinolone followed by acetonide formation.", "Starting Materials": [ "6β-fluorotriamcinolone", "acetic anhydride", "pyridine", "methanol", "acetic acid", "sodium bicarbonate", "acetonide" ], "Reaction": [ "6β-fluorotriamcinolone is reacted with acetic anhydride and pyridine in methanol to form 21-Acetyl-6β-fluorotriamcinolone.", "The resulting product is then reacted with acetic anhydride and pyridine in methanol to form the diacetate intermediate.", "The diacetate intermediate is then reacted with acetic acid and sodium bicarbonate to form 21-Acetyl-6β-fluorotriamcinolone Acetonide." ] } | |
CAS 编号 |
67438-37-3 |
分子式 |
C₂₆H₃₂F₂O₇ |
分子量 |
494.52 |
同义词 |
(6β,11β,16α)-21-(Acetyloxy)-6,9-difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










